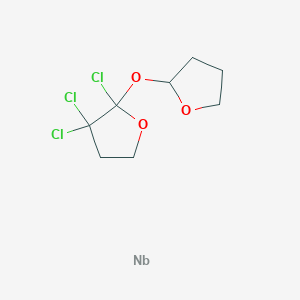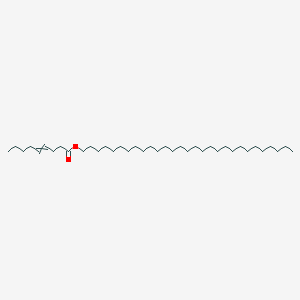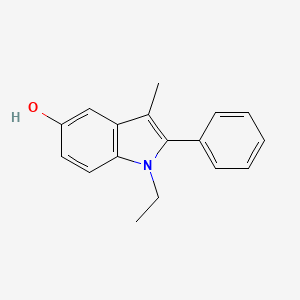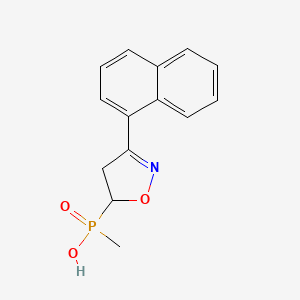![molecular formula C15H24F6O B14294324 Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- CAS No. 113557-85-0](/img/structure/B14294324.png)
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is a specialized organic compound characterized by its unique structure and properties. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- typically involves the catalytic trimerization of butadiene to cyclododecatriene, followed by hydrogenation . This process requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The final product is then purified to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclododecanone, while reduction could produce cyclododecane derivatives with varying degrees of hydrogenation.
Wissenschaftliche Forschungsanwendungen
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various polymers and specialty chemicals.
Biology: The compound is utilized in the study of biological membranes and as a model compound in lipid research.
Industry: The compound is employed in the production of lubricants, adhesives, and coatings.
Wirkmechanismus
The mechanism by which Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and membrane dynamics. The compound’s unique structure allows it to interact with hydrophobic regions of proteins and lipids, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecane: A related compound with similar structural features but lacking the trifluoroethoxy group.
Cyclododecatriene: An intermediate in the synthesis of Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-.
Laurolactam: Another related compound used in the production of Nylon 12.
Uniqueness
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- stands out due to its trifluoroethoxy group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
113557-85-0 |
|---|---|
Molekularformel |
C15H24F6O |
Molekulargewicht |
334.34 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoropropan-2-yloxycyclododecane |
InChI |
InChI=1S/C15H24F6O/c16-14(17,18)13(15(19,20)21)22-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-13H,1-11H2 |
InChI-Schlüssel |
CQTPKRIRFNXIQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(CCCCC1)OC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)







